![molecular formula C14H13NO4S B378807 2-{[3-(2-Furyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B378807.png)
2-{[3-(2-Furyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylic acid
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Overview
Description
2-[[3-(2-furanyl)-1-oxoprop-2-enyl]amino]-4,5-dimethyl-3-thiophenecarboxylic acid is a thiophenecarboxylic acid.
Scientific Research Applications
Antibacterial Activity
- Synthesis and Antibacterial Properties : The compound has been synthesized and studied for its antibacterial properties, showing effective activity against specific microorganisms. This suggests its potential in developing new antibacterial agents (Hirao & Kato, 1971).
Chemical Synthesis and Applications
- Synthesis of Furan Compounds : The compound plays a role in the synthesis of furan compounds, which have varied applications in chemical synthesis and pharmacology (Saikachi & Suzuki, 1958).
- Application in Aminohydroxylation : It has been used in asymmetric aminohydroxylation processes, leading to the production of important intermediates for the synthesis of amino acids and other pharmacologically active compounds (Zhang, Xia, & Zhou, 2000).
Material Science and Engineering
- Fabrication of Glass Fiber Reinforced Composites : The compound is utilized in the synthesis of materials like epoxy propyl furyl acrylate, which are significant in fabricating glass fiber reinforced composites. This has applications in material science and engineering (Raval, Patel, & Vyas, 2002).
Pharmaceutical Research
- Anti-Malarial Agent Development : It has been explored as a core structure in the development of novel anti-malarial agents, indicating its significance in medicinal chemistry and pharmaceutical research (Wiesner et al., 2003).
Enzymatic Reactions
- Enzyme Catalysis Studies : Studies on enzyme catalysis, such as amination reactions, have utilized derivatives of this compound, highlighting its role in biochemical and enzymatic research (Zhao Jian, 1993).
properties
Product Name |
2-{[3-(2-Furyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylic acid |
---|---|
Molecular Formula |
C14H13NO4S |
Molecular Weight |
291.32g/mol |
IUPAC Name |
2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C14H13NO4S/c1-8-9(2)20-13(12(8)14(17)18)15-11(16)6-5-10-4-3-7-19-10/h3-7H,1-2H3,(H,15,16)(H,17,18)/b6-5+ |
InChI Key |
DADCHQVUJPVOMW-AATRIKPKSA-N |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)O)NC(=O)/C=C/C2=CC=CO2)C |
SMILES |
CC1=C(SC(=C1C(=O)O)NC(=O)C=CC2=CC=CO2)C |
Canonical SMILES |
CC1=C(SC(=C1C(=O)O)NC(=O)C=CC2=CC=CO2)C |
solubility |
40.9 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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